butyl 4-(3-iodophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
butyl 4-(3-iodophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that includes an iodophenyl group, a quinoline core, and a butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-(3-iodophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
butyl 4-(3-iodophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a variety of iodophenyl-substituted compounds.
Scientific Research Applications
butyl 4-(3-iodophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving quinoline derivatives.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which butyl 4-(3-iodophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline core is known to interact with various biological targets, potentially affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate: This compound shares the iodophenyl and butyl ester groups but has a different core structure.
Pinacol boronic esters: These compounds are valuable in organic synthesis and share some functional similarities with the target compound.
Uniqueness
butyl 4-(3-iodophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its combination of an iodophenyl group, a quinoline core, and a butyl ester. This unique structure imparts specific chemical and physical properties that make it valuable in various research and industrial applications.
Properties
Molecular Formula |
C27H28INO3 |
---|---|
Molecular Weight |
541.4g/mol |
IUPAC Name |
butyl 4-(3-iodophenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C27H28INO3/c1-3-4-13-32-27(31)24-17(2)29-22-15-20(18-9-6-5-7-10-18)16-23(30)26(22)25(24)19-11-8-12-21(28)14-19/h5-12,14,20,25,29H,3-4,13,15-16H2,1-2H3 |
InChI Key |
GUAHTABZVNTTPO-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)I)C(=O)CC(C2)C4=CC=CC=C4)C |
Canonical SMILES |
CCCCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)I)C(=O)CC(C2)C4=CC=CC=C4)C |
Origin of Product |
United States |
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